Cas no 2228625-24-7 (2-methoxy-5-(nitromethyl)phenol)

2-methoxy-5-(nitromethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-5-(nitromethyl)phenol
- 2228625-24-7
- EN300-1834530
-
- インチ: 1S/C8H9NO4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3
- InChIKey: WGTNWRSLRXMEDI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1O)C[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 183.05315777g/mol
- どういたいしつりょう: 183.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 75.3Ų
2-methoxy-5-(nitromethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834530-10.0g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 10g |
$4360.0 | 2023-06-01 | ||
Enamine | EN300-1834530-0.1g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1834530-0.25g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1834530-1g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1834530-0.05g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1834530-1.0g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1834530-0.5g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1834530-5.0g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1834530-2.5g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1834530-10g |
2-methoxy-5-(nitromethyl)phenol |
2228625-24-7 | 10g |
$4360.0 | 2023-09-19 |
2-methoxy-5-(nitromethyl)phenol 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2-methoxy-5-(nitromethyl)phenolに関する追加情報
Introduction to 2-methoxy-5-(nitromethyl)phenol (CAS No. 2228625-24-7)
2-methoxy-5-(nitromethyl)phenol, identified by its Chemical Abstracts Service (CAS) number 2228625-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a methoxy group at the 2-position and a nitromethyl substituent at the 5-position of a phenolic ring, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-methoxy-5-(nitromethyl)phenol consists of a benzene ring substituted with an hydroxyl group, a methoxy group, and a nitromethyl group. This arrangement imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitromethyl) groups creates a balance of reactivity that is exploited in various synthetic pathways.
In recent years, 2-methoxy-5-(nitromethyl)phenol has been explored for its potential applications in medicinal chemistry. The nitromethyl group, in particular, is known for its ability to participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecular framework. This property has made it a candidate for the development of novel therapeutic agents targeting various biological pathways.
One of the most compelling aspects of 2-methoxy-5-(nitromethyl)phenol is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to create derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating compounds with antimicrobial and anti-inflammatory effects. The methoxy group enhances solubility and metabolic stability, while the nitromethyl moiety facilitates further functionalization.
Recent advancements in computational chemistry have further highlighted the significance of 2-methoxy-5-(nitromethyl)phenol. Molecular modeling studies suggest that this compound can interact with specific biological targets through hydrogen bonding and dipole-dipole interactions. These insights have guided the design of more potent and selective drug candidates. Additionally, the compound's ability to undergo metal-catalyzed reductions has opened avenues for the development of catalytic systems in organic synthesis.
The synthetic methodologies involving 2-methoxy-5-(nitromethyl)phenol have also seen considerable innovation. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have been employed to introduce aryl groups at various positions on the phenolic ring. These reactions not only expand the structural diversity of derivatives but also improve yields and reaction efficiencies. Furthermore, palladium-catalyzed oxidation reactions have been utilized to enhance the functionality of the nitromethyl group, leading to novel pharmacophores.
In clinical research, 2-methoxy-5-(nitromethyl)phenol has been investigated for its potential as an intermediate in prodrug formulations. Prodrugs are designed to improve drug delivery by converting into active forms within the body. The structural flexibility of this compound allows for modifications that can enhance its bioavailability and target specificity. Preliminary studies have shown promising results in developing prodrugs with improved pharmacokinetic profiles.
The environmental impact of 2-methoxy-5-(nitromethyl)phenol is another area of growing interest. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, minimizing waste and reducing hazardous byproducts. Solvent-free reactions and catalytic systems have been explored to achieve these goals. Additionally, biodegradable derivatives have been synthesized to ensure that residual compounds do not persist in ecosystems.
Future directions in the study of 2-methoxy-5-(nitromethyl)phenol include exploring its role in polymer chemistry and material science. The compound's ability to undergo polymerization reactions suggests potential applications in creating novel materials with tailored properties. For instance, polymers derived from this compound could exhibit enhanced thermal stability or mechanical strength, making them suitable for industrial applications.
Collaborative research efforts between academia and industry are crucial for advancing the applications of 2-methoxy-5-(nitromethyl)phenol. Such partnerships can accelerate the translation of laboratory findings into commercial products, ensuring that innovative solutions reach patients and industries worldwide. By leveraging interdisciplinary approaches, researchers can unlock new possibilities for this versatile compound.
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